molecular formula C17H12ClNO2S B11811405 Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate CAS No. 1255099-38-7

Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate

Cat. No.: B11811405
CAS No.: 1255099-38-7
M. Wt: 329.8 g/mol
InChI Key: CKHPHIRZKAONSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate typically involves the reaction of 5-chloro-2-phenylthiazole with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate can be compared with other thiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Biological Activity

Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate, with the CAS number 1255099-38-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes significantly to the pharmacological profile of the compound, often enhancing its interaction with biological targets.

IUPAC Name : Methyl 4-(5-chloro-2-phenyl-1,3-thiazol-4-yl)benzoate

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties. A study focused on thiazole derivatives demonstrated their effectiveness against various cancer cell lines. Specifically, compounds with similar structural features have shown significant cytotoxicity against human cancer cells.

Case Studies and Findings

  • Antitumor Efficacy :
    • A study evaluated several thiazole derivatives for their anticancer activity against HepG2 (liver cancer) and A549 (lung cancer) cell lines using MTT assays. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity, with IC50 values indicating potent cytotoxic effects .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, a related compound demonstrated the ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins and triggering cell death in chronic lymphocytic leukemia cells .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that substitutions on the phenyl ring significantly impact the biological activity. For example, the presence of halogen substituents such as chlorine or bromine has been linked to increased potency against specific cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Thiazole derivatives are frequently tested for their efficacy against various bacterial and fungal strains.

Findings in Antimicrobial Research

  • Bacterial Activity :
    • Compounds similar to this compound were evaluated against Gram-positive and Gram-negative bacteria. Some derivatives exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL .
  • Fungal Activity :
    • The antifungal properties were more pronounced compared to antibacterial effects. Certain thiazole derivatives demonstrated significant activity against Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .

Summary of Biological Activities

Biological ActivityTypeIC50 / MIC ValuesReferences
AnticancerHepG2 Cells< 20 µg/mL
A549 Cells< 25 µg/mL
AntibacterialE. faecalisMIC 100 μg/mL
C. albicansMIC 3.92–4.01 mM
AntifungalA. nigerMIC 4.01–4.23 mM

Properties

CAS No.

1255099-38-7

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

methyl 4-(5-chloro-2-phenyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C17H12ClNO2S/c1-21-17(20)13-9-7-11(8-10-13)14-15(18)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

CKHPHIRZKAONSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.